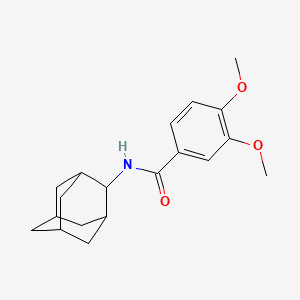
N-2-adamantyl-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-3,4-dimethoxybenzamide (also known as ADB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADB belongs to the class of adamantyl-substituted benzamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ADB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. ADB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation, and to activate the JNK pathway, which is involved in apoptosis. ADB has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
ADB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the reduction of pain sensitivity. ADB has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
ADB has several advantages for lab experiments, including its low toxicity, its ability to inhibit cancer cell growth, and its neuroprotective effects. However, ADB also has limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for ADB research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, such as autoimmune diseases and metabolic disorders, and the identification of its specific targets and mechanisms of action. Further research is also needed to optimize the administration and dosing of ADB for potential clinical use.
Conclusion
In conclusion, ADB is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various fields. ADB has been synthesized using various methods, and has been shown to have inhibitory effects on cancer cell growth, neuroprotective effects, and pain-relieving effects. ADB has several advantages for lab experiments, but also has limitations that need to be addressed. Future research is needed to fully understand the mechanism of action of ADB and to investigate its potential therapeutic applications.
Méthodes De Synthèse
ADB can be synthesized using various methods, including the reaction of 2-adamantanone with 3,4-dimethoxybenzoyl chloride in the presence of a base, or by reacting 2-adamantanone with 3,4-dimethoxybenzoic acid in the presence of a coupling reagent. The yield of ADB synthesis can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
ADB has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and pain management. ADB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. ADB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, ADB has been studied for its potential use as a pain reliever, as it has been shown to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-16-4-3-13(10-17(16)23-2)19(21)20-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,5-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVECKUNMYWMIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)
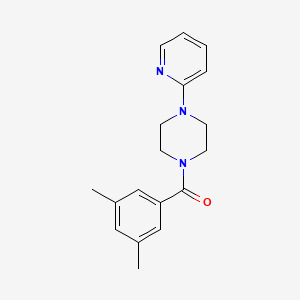
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
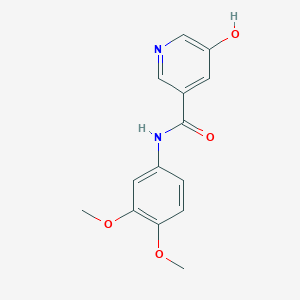
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
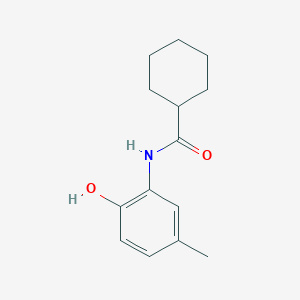
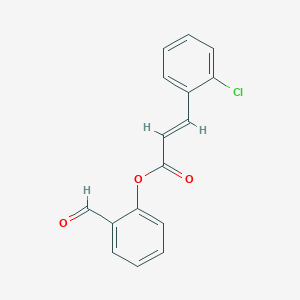
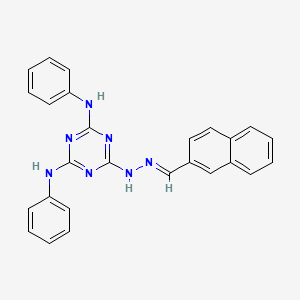
![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)